

# In-depth Technical Guide: The Mechanism of Action of SKLB-11A

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SKLB-11A

Cat. No.: B5882590

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A comprehensive review of the available scientific literature reveals no specific data or publications pertaining to a compound designated "**SKLB-11A**." The "SKLB" prefix is consistently associated with a series of novel compounds developed at the State Key Laboratory of Biotherapy at Sichuan University, China. It is plausible that **SKLB-11A** is an internal designation for a compound that has not yet been publicly disclosed or published, or alternatively, it may be a misnomer.

While a detailed analysis of **SKLB-11A** is not possible due to the absence of data, this guide will provide a comprehensive overview of the mechanisms of action for several other well-documented SKLB-series compounds. This information is intended to offer insights into the potential therapeutic strategies and molecular targets being explored by the originating research group. The methodologies and signaling pathways described for these related compounds may share similarities with the yet-to-be-disclosed mechanism of **SKLB-11A**.

## Analysis of Related SKLB Compounds

To provide a relevant framework, we will examine the mechanisms of several prominent SKLB compounds for which experimental data is available.

### SKLB-M8: A Dual Inhibitor of AKT/mTOR and ERK1/2 Signaling in Melanoma

SKLB-M8 has demonstrated significant anti-proliferative and anti-angiogenic effects in melanoma models.<sup>[1]</sup> Its mechanism of action is centered on the inhibition of two critical

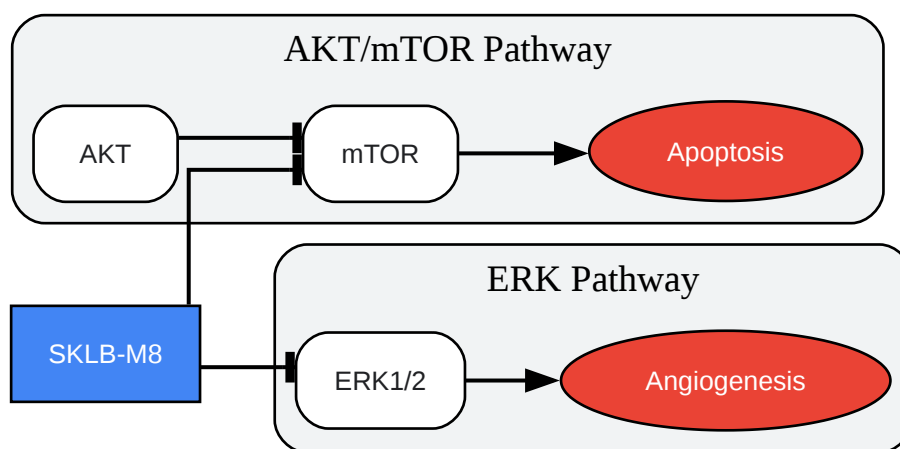
signaling pathways.

#### Quantitative Data Summary: SKLB-M8

| Parameter                 | Cell Line    | Value        |
|---------------------------|--------------|--------------|
| IC50 (Anti-proliferative) | A2058        | 0.07 $\mu$ M |
| CHL-1                     | 0.25 $\mu$ M |              |
| B16F10                    | 0.88 $\mu$ M |              |

#### Signaling Pathway Inhibition:

SKLB-M8 induces apoptosis in melanoma cells by down-regulating AKT and phosphorylated mTOR (p-mTOR).[1] Concurrently, it inhibits angiogenesis by suppressing the phosphorylation of ERK1/2.[1]



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SKLB-M8 inhibits the AKT/mTOR and ERK1/2 signaling pathways.

## SKLB-850: A Multi-Kinase Inhibitor Targeting Syk, Src, and JAK2 in B-cell Lymphoma

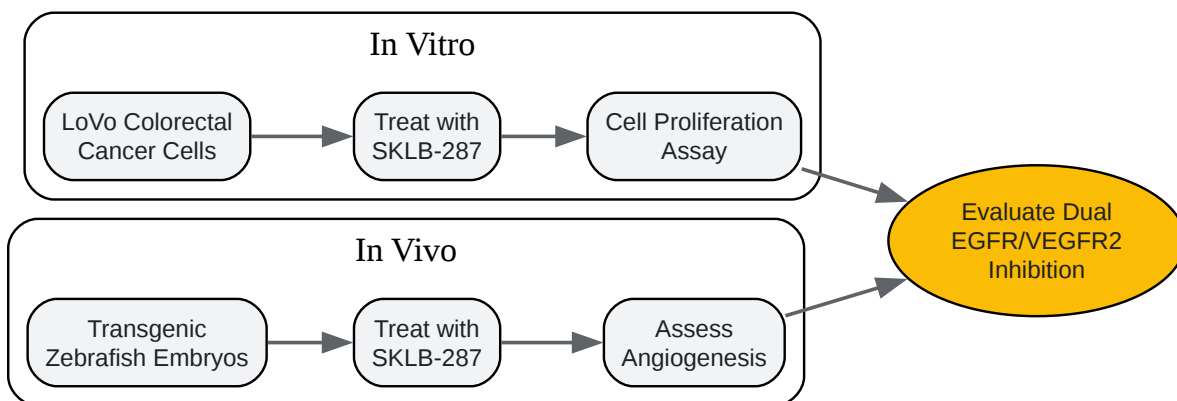
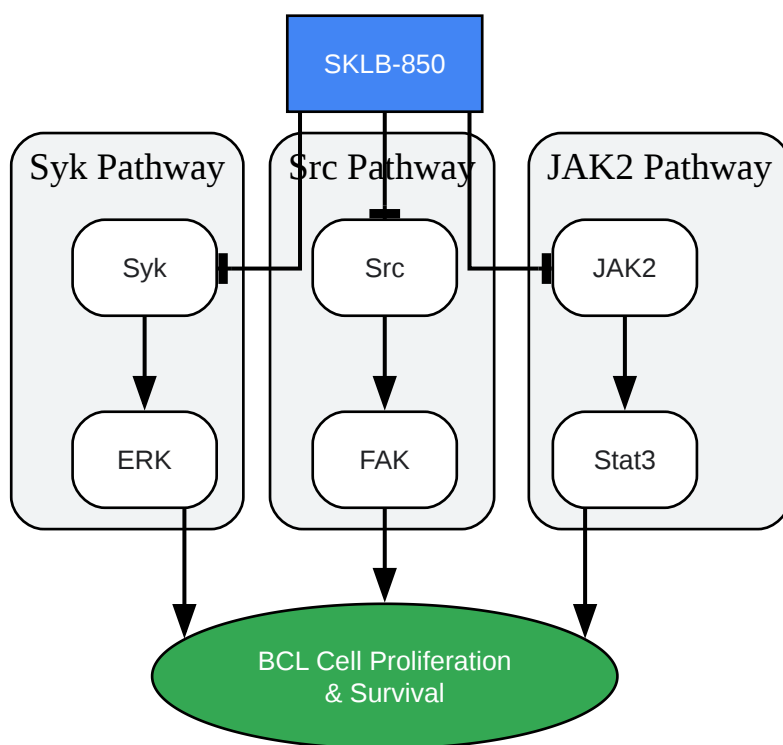
SKLB-850 is an orally available inhibitor with potent activity against spleen tyrosine kinase (Syk), Src, and Janus kinase 2 (JAK2), all of which are implicated in B-cell lymphoma (BCL).[2]

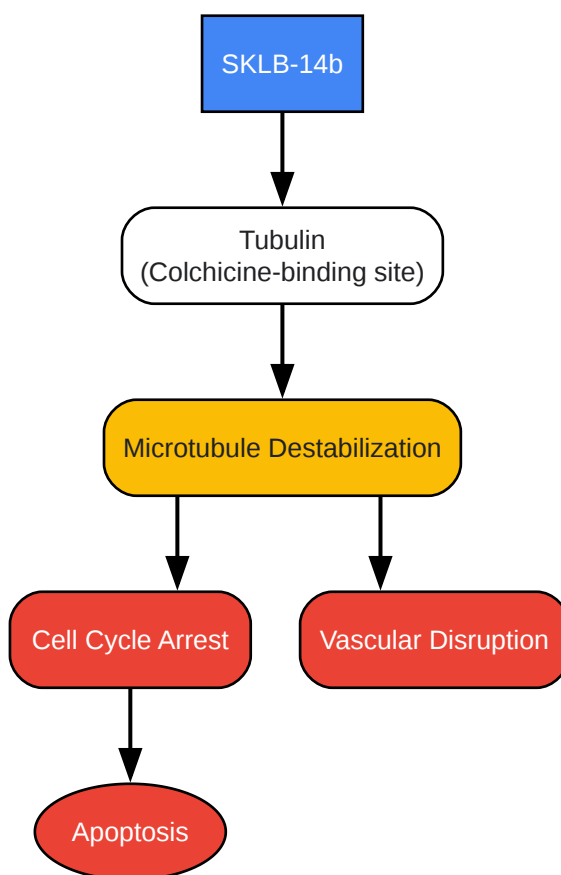
## Quantitative Data Summary: SKLB-850 Kinase Inhibition

| Kinase       | IC50          |
|--------------|---------------|
| Syk          | 0.041 $\mu$ M |
| Src          | 0.025 $\mu$ M |
| JAK2         | 0.047 $\mu$ M |
| EGFR         | 0.26 $\mu$ M  |
| FAK          | 0.39 $\mu$ M  |
| PKB $\alpha$ | 3.18 $\mu$ M  |

## Signaling Pathway Inhibition:

In vivo studies have shown that SKLB-850 effectively inhibits the activation of the Syk/ERK, Src/FAK, and JAK2/Stat3 pathways in BCL xenograft models.[\[2\]](#)





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## References

- 1. SKLB-M8 induces apoptosis through the AKT/mTOR signaling pathway in melanoma models and inhibits angiogenesis with decrease of ERK1/2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel orally available Syk/Src/Jak2 inhibitor, SKLB-850, showed potent anti-tumor activities in B cell lymphoma (BCL) models - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide: The Mechanism of Action of SKLB-11A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b5882590#sklb-11a-mechanism-of-action]

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